4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps:
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Formation of the Hydrazone Intermediate: : The initial step involves the reaction of isonicotinic acid hydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
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Bromination: : The hydrazone intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or dichloromethane.
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Esterification: : The final step involves the esterification of the brominated hydrazone with 4-methoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
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Reduction: : Reduction reactions can target the nitro group, converting it to an amine under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
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Substitution: : The bromine atom in the compound can be substituted by nucleophiles in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:
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Chemistry: : It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
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Industry: : It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 4-methoxybenzoate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These targets could include enzymes or receptors involved in critical biological pathways. The hydrazone moiety, in particular, is known to interact with various biological molecules, potentially leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 2-methylbenzoate
- 4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
Compared to similar compounds, 4-Bromo-2-(2-isonicotinoylcarbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to the presence of the 4-methoxybenzoate group, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications, making it a valuable compound for specific research purposes.
Properties
CAS No. |
767289-30-5 |
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Molecular Formula |
C21H16BrN3O4 |
Molecular Weight |
454.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C21H16BrN3O4/c1-28-18-5-2-15(3-6-18)21(27)29-19-7-4-17(22)12-16(19)13-24-25-20(26)14-8-10-23-11-9-14/h2-13H,1H3,(H,25,26)/b24-13+ |
InChI Key |
XTEXTDBHROHJPH-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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